![molecular formula C24H34N4O2S B2423195 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide CAS No. 898460-66-7](/img/structure/B2423195.png)
2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C24H34N4O2S.Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a molar refractivity of 119.2±0.5 cm3, and a molar volume of 345.1±7.0 cm3. It has 6 H bond acceptors, 1 H bond donor, and 10 freely rotating bonds. Its polar surface area is 90 Å2, and its polarizability is 47.3±0.5 10-24 cm3 .Scientific Research Applications
- Researchers discovered that derivatives of this compound, specifically 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one and 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one, possess inhibitory activities against ENPP1 .
- For instance, 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (8k) exhibited remarkable IC50 values against ROCK I and ROCK II .
- A library of diverse chemical structures led to the identification of 2-thioxodihydropyrido[2,3-d]pyrimidine 10a as a broad-spectrum antibacterial agent (MIC 0.49–3.9 μg/mL) and a reasonable antifungal agent (MIC 31.25 μg/mL) .
- Compounds 16e and 10ak demonstrated high microsomal stabilities in human, rat, and mouse liver microsomes .
ENPP1 Inhibition for Cancer Immunotherapy
ROCK Inhibition for Cardiovascular Diseases
Antibacterial and Antifungal Properties
Microsomal Stability and Drug Metabolism
Innate Immunity Modulation via STING Pathway
Green Synthesis and Sustainable Chemistry
These applications highlight the diverse potential of this compound in various scientific contexts. Researchers continue to explore its properties and mechanisms, aiming to harness its benefits for human health and well-being. 🌟
Future Directions
properties
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O2S/c1-5-27(6-2)14-9-15-28-21-13-8-11-19(21)23(26-24(28)30)31-16-22(29)25-20-12-7-10-17(3)18(20)4/h7,10,12H,5-6,8-9,11,13-16H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXJIYCOXDMYQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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